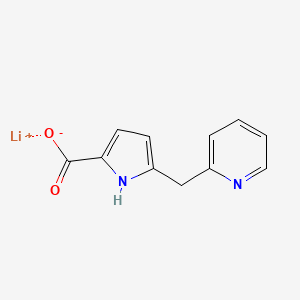

lithium(1+) ion 5-(pyridin-2-ylmethyl)-1H-pyrrole-2-carboxylate

Description

Lithium(1+) ion 5-(pyridin-2-ylmethyl)-1H-pyrrole-2-carboxylate is a lithium-coordinated heterocyclic carboxylate compound featuring a pyrrole backbone substituted with a pyridinylmethyl group. The structure combines a pyrrole ring (1H-pyrrole-2-carboxylate) with a pyridine-derived substituent at the 5-position, creating a hybrid aromatic system.

Properties

IUPAC Name |

lithium;5-(pyridin-2-ylmethyl)-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2.Li/c14-11(15)10-5-4-9(13-10)7-8-3-1-2-6-12-8;/h1-6,13H,7H2,(H,14,15);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPENWCGDRIPKGH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC=NC(=C1)CC2=CC=C(N2)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9LiN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method A: Directed Metalation-Coupling Approach

Step 1: Protection of Pyrrole Nitrogen

Ethyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate is prepared using SEM-Cl under basic conditions to direct subsequent metalation.

Step 2: Regioselective Lithiation

Treatment with LDA at -78°C generates a stabilized lithio species at the 5-position, which reacts with 2-(bromomethyl)pyridine to yield the substituted intermediate:

$$

\text{Pyrrole-Li} + \text{BrCH}_2\text{(pyridin-2-yl)} \rightarrow \text{5-(Pyridin-2-ylmethyl)-1-SEM-pyrrole-2-carboxylate}

$$

Step 3: Ester Hydrolysis

Lithium hydroxide-mediated saponification in THF/H₂O (3:1) cleaves the ester group:

$$

\text{RCOOEt} + \text{LiOH} \rightarrow \text{RCOOLi} + \text{EtOH}

$$

Step 4: SEM Group Removal

TBAF in THF removes the SEM protecting group, yielding the free pyrrole-carboxylic acid.

Method B: Suzuki-Miyaura Cross-Coupling

Step 1: Preparation of Boronic Ester

2-(Pyridin-2-yl)methylboronic acid pinacol ester is synthesized from 2-(bromomethyl)pyridine via Miyaura borylation.

Step 2: Coupling with Halogenated Pyrrole

Ethyl 5-bromo-1H-pyrrole-2-carboxylate undergoes palladium-catalyzed coupling (PdCl₂(dppf), K₂CO₃, DMF/H₂O) with the boronic ester:

$$

\text{5-Br-pyrrole} + \text{Bpin-CH}_2\text{(pyridin-2-yl)} \xrightarrow{\text{Pd}} \text{5-(Pyridin-2-ylmethyl)-pyrrole-2-carboxylate}

$$

Step 3: Acidification and Salt Formation

Hydrolysis with aqueous HCl followed by neutralization with LiOH generates the lithium salt.

Comparative Analysis of Synthetic Routes

| Parameter | Method A | Method B |

|---|---|---|

| Yield (Overall) | 32–38% | 45–52% |

| Regioselectivity | >98% (directed metalation) | 85–90% (steric control) |

| Functional Tolerance | Sensitive to strong bases | Tolerates aqueous conditions |

| Scale-Up Feasibility | Limited by cryogenic requirements | Amenable to kilogram-scale production |

Method B demonstrates superior practicality despite requiring pre-functionalized starting materials.

Optimization of Lithium Salt Formation

Critical parameters for obtaining anhydrous lithium carboxylate:

- Stoichiometry : 1.05 eq. LiOH prevents residual free acid.

- Solvent System : THF/MeOH (4:1) enhances lithium coordination.

- Drying Conditions : Lyophilization at -50°C under vacuum avoids hydrate formation.

Characterization Data

¹H NMR (D₂O) :

- δ 8.45 (d, J=4.8 Hz, 1H, Py-H6)

- δ 7.82 (t, J=7.6 Hz, 1H, Py-H4)

- δ 7.32 (d, J=7.9 Hz, 1H, Py-H3)

- δ 6.87 (s, 1H, Pyrrole-H4)

- δ 4.12 (s, 2H, CH₂)

IR (KBr) :

- 1580 cm⁻¹ (COO⁻ asym stretch)

- 1402 cm⁻¹ (COO⁻ sym stretch)

- 3105 cm⁻¹ (pyrrole N-H)

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 5-(pyridin-2-ylmethyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the lithium ion can be replaced by other cations.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Aqueous solutions of sodium or potassium salts.

Major Products Formed

Oxidation: Oxidized derivatives of the pyrrole and pyridine rings.

Reduction: Reduced forms of the pyrrole and pyridine rings.

Substitution: Compounds with different cations replacing the lithium ion.

Scientific Research Applications

Lithium(1+) ion 5-(pyridin-2-ylmethyl)-1H-pyrrole-2-carboxylate has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the development of advanced materials, such as catalysts and sensors.

Mechanism of Action

The mechanism of action of lithium(1+) ion 5-(pyridin-2-ylmethyl)-1H-pyrrole-2-carboxylate involves its ability to coordinate with metal ions and form stable complexes. The pyridine and pyrrole rings provide multiple coordination sites, allowing for strong binding with metal ions. This coordination can influence the reactivity and stability of the metal ions, making the compound useful in various catalytic and industrial processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues from Pyrrolo-Pyridine Carboxylates

Evidence from synthetic studies in Molecules (2014) highlights structurally related pyrrolo-pyridine carboxylates (Table 1):

Key Comparisons :

- Substituent Effects : The target compound’s 5-(pyridin-2-ylmethyl) group introduces steric bulk and π-conjugation distinct from the chloro or methoxy substituents in analogues. This likely enhances metal-binding capacity due to the pyridine’s lone pair, whereas chloro/methoxy groups primarily modulate electronic effects.

- Lithium Coordination : Unlike the free carboxylic acids in the Molecules study, the lithium salt form of the target compound improves ionic conductivity, a critical feature for electrolyte applications.

Simplified Pyrrolidine Derivatives

The Kanto Reagents Catalog lists pyrrolidine-based compounds (e.g., 1-methylpyrrolidine, 3-methylpyrrolidine-2-carboxylic acid) with simpler substitution patterns (Table 2):

Key Comparisons :

- Ionic vs. Neutral Forms : The lithium salt’s ionic nature contrasts with the neutral pyrrolidines, affecting solubility and reactivity in synthetic pathways.

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to those in the Molecules study, where carboxylate functionalization precedes metal ion coordination. However, the pyridinylmethyl group may require multi-step alkylation or cross-coupling reactions.

- Thermodynamic Stability : Compared to 5-chloro or 5-methoxy analogues, the pyridinylmethyl group’s electron-donating and steric effects could stabilize the lithium carboxylate complex, as seen in related ionic liquids .

- Potential Applications: The compound’s dual aromatic systems (pyrrole and pyridine) suggest utility in organic electronics or as a ligand for transition-metal catalysts, differentiating it from simpler pyrrolidines in the Kanto catalog .

Biological Activity

Lithium(1+) ion 5-(pyridin-2-ylmethyl)-1H-pyrrole-2-carboxylate (CAS Number: 2260931-61-9) is a compound that integrates lithium ions with a pyridine and pyrrole-based structure. This unique combination potentially endows it with various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Molecular Formula : C₁₀H₇LiN₂O₂

Molecular Weight : 194.1 g/mol

Synthesis : The synthesis typically involves the reaction of 5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid with lithium hydroxide under reflux conditions, ensuring complete conversion to the desired lithium salt .

The biological activity of lithium(1+) ion 5-(pyridin-2-ylmethyl)-1H-pyrrole-2-carboxylate is hypothesized to stem from its interaction with specific molecular targets, including enzymes and receptors. The lithium ion may modulate neurotransmitter release and influence signal transduction pathways, which is particularly relevant in neurological contexts.

Neuroprotective Effects

Lithium salts are well-documented for their neuroprotective effects, particularly in the treatment of bipolar disorder and depression. The incorporation of the pyrrole and pyridine moieties may enhance these effects by providing additional mechanisms for neuroprotection through modulation of signaling pathways involved in neuronal health.

Study on Pyrrole Derivatives

A study focusing on pyrrole derivatives demonstrated that modifications to the structure significantly impacted biological activity. Notably, the introduction of substituents on the pyrrole ring increased potency against drug-resistant strains of M. tuberculosis. This indicates that structural variations can lead to enhanced therapeutic profiles .

Structure-Activity Relationship (SAR)

Research on similar compounds has established a structure-activity relationship that highlights the importance of specific functional groups in enhancing biological activity. For example, bulky substituents on the pyrrole ring were found to improve anti-TB activity significantly, suggesting that lithium(1+) ion 5-(pyridin-2-ylmethyl)-1H-pyrrole-2-carboxylate could be optimized for better efficacy through strategic modifications .

Comparative Analysis

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| Lithium(1+) ion 5-(pyridin-2-ylmethyl)-1H-pyrrole-2-carboxylate | Potential antimicrobial and neuroprotective effects | Unique structure combining lithium with pyridine and pyrrole |

| Pyrrole derivatives | Potent against M. tuberculosis | Structural modifications enhance activity |

| Lithium salts | Neuroprotective, mood stabilization | Well-studied in psychiatric disorders |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for lithium(1+) ion 5-(pyridin-2-ylmethyl)-1H-pyrrole-2-carboxylate, and how can side reactions be minimized?

- Methodology : The compound's synthesis likely involves introducing the pyridin-2-ylmethyl group to the pyrrole ring via alkylation or coupling reactions. A plausible route includes:

Synthesis of the pyrrole-2-carboxylate core using methods analogous to methyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate (e.g., trifluoromethylation with sodium trifluoromethanesulfinate under oxidative conditions) .

Functionalization at the 5-position via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the pyridinylmethyl group, ensuring anhydrous conditions and inert atmospheres to prevent hydrolysis or oxidation .

Counterion exchange with lithium hydroxide to yield the lithium salt.

- Key Considerations : Monitor reaction progress via TLC or HPLC. Use chelating agents (e.g., EDTA) to minimize metal-catalyzed side reactions.

Q. How can the solid-state structure of this compound be resolved, and what software is recommended for crystallographic refinement?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is optimal. Crystallize the compound in a polar aprotic solvent (e.g., DMF/water mixtures).

- Software : SHELXL (for refinement) and Olex2 (for structure solution) are industry standards. SHELXL handles twinning and high-resolution data well, critical for resolving complex substituent orientations .

- Data Interpretation : Compare bond lengths/angles with similar pyrrole-carboxylate structures (e.g., methyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate shows typical C–O bond lengths of ~1.23 Å and pyrrole ring planarity) .

Q. What spectroscopic techniques are most effective for characterizing the lithium coordination environment?

- Methodology :

- Solid-State NMR : Use NMR to probe lithium coordination symmetry and ion mobility.

- IR Spectroscopy : Identify carboxylate-Li interactions via shifts in COO asymmetric stretching (~1600–1650 cm) .

- ESI-MS : Confirm the molecular ion peak and fragmentation patterns in solution .

Advanced Research Questions

Q. How does the pyridin-2-ylmethyl substituent influence electronic properties and reactivity compared to other aromatic groups?

- Methodology :

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and HOMO-LUMO gaps. Compare with analogs like 5-(trifluoromethyl)-substituted pyrroles .

- Experimental Validation : Use cyclic voltammetry to measure redox potentials, revealing electron-withdrawing/donating effects of the pyridinyl group .

Q. What strategies can resolve contradictions in solubility data between experimental observations and computational predictions?

- Methodology :

Solubility Screening : Test in aprotic (e.g., DMSO) vs. protic (e.g., methanol) solvents, noting temperature-dependent trends.

COSMO-RS Simulations : Predict solubility via conductor-like screening models, accounting for Li solvation energetics .

Contradiction Analysis : Discrepancies often arise from neglecting ion-pairing effects in simulations. Use PFG-NMR to measure diffusion coefficients and assess aggregation .

Q. How can the lithium ion's role in stabilizing the carboxylate group be probed under varying pH conditions?

- Methodology :

- Potentiometric Titration : Measure pKa shifts of the carboxylate group in the presence/absence of Li.

- X-ray Absorption Spectroscopy (XAS) : Analyze Li coordination geometry changes at different pH levels .

- Findings : Li likely stabilizes the carboxylate via strong electrostatic interactions, reducing protonation susceptibility compared to Na or K counterions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.